N-(6-chloro-1,3-benzothiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide -

N-(6-chloro-1,3-benzothiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide

Catalog Number: EVT-3618056
CAS Number:
Molecular Formula: C17H15ClN2O3S
Molecular Weight: 362.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Step 1: Synthesis of 2-amino-6-chloro-1,3-benzothiazole:This can be achieved by reacting 4-chloro-2-nitroaniline with potassium thiocyanate (KSCN) in the presence of bromine and glacial acetic acid, followed by a reduction step. []

Step 2: Synthesis of 2-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)acetamide:This intermediate can be synthesized by reacting 2-amino-6-chloro-1,3-benzothiazole with chloroacetyl chloride in the presence of a base like triethylamine. []

Molecular Structure Analysis
  • Benzothiazole ring: Known for diverse pharmacological properties, including anticonvulsant, antimicrobial, and anticancer activities. [, , ]
  • Chlorine substituent: Can influence lipophilicity, metabolic stability, and overall pharmacological profile. []
  • Dimethoxyphenyl group: Commonly found in bioactive molecules and can contribute to specific receptor interactions. [, ]
Mechanism of Action
  • Enzyme inhibition: Benzothiazoles have been reported to inhibit various enzymes, including cyclooxygenase (COX), phosphodiesterase (PDE), and tyrosine kinases. [, , ]
  • Receptor modulation: Benzothiazoles can interact with various receptors, such as adenosine receptors, GABA receptors, and transient receptor potential (TRP) channels. [, , ]
  • DNA/RNA interactions: Some benzothiazoles have shown the ability to intercalate into DNA or RNA, potentially interfering with gene expression. []
Applications
  • Anticonvulsant Agents: Benzothiazole derivatives have shown promising anticonvulsant activity. [, ] Modifications of the substituents on the benzothiazole and acetamide moieties could be explored to enhance this activity.

  • Antimicrobial Agents: Benzothiazoles have been identified as potential antimicrobial agents against a range of bacteria and fungi. [, , ] This compound could be tested for its antimicrobial spectrum and efficacy.

  • Anticancer Agents: Certain benzothiazoles demonstrate antitumor activity by targeting various cellular processes involved in cancer development. [, ] Further research could explore the anticancer potential of this compound.

  • Anti-inflammatory Agents: Benzothiazole-based compounds have been investigated for their anti-inflammatory effects, particularly those targeting COX enzymes. [, ] Exploring the anti-inflammatory potential of this compound could be beneficial.

1-[2-(3,4-disubstituted phenyl)-3-chloro-4-oxoazetidin-l-yl]-3-(6-substituted-1,3-benzothiazol-2-yl)urea compounds

  • Compound Description: This series of compounds, represented by the general structure 1-[2-(3,4-disubstituted phenyl)-3-chloro-4-oxoazetidin-l-yl]-3-(6-substituted-1,3-benzothiazol-2-yl)urea, were synthesized and evaluated for their anticonvulsant, hepatotoxic, and neurotoxic properties []. Several compounds within this series, specifically those with F or CH3 substituents at the 6-position of the benzothiazole moiety and H, OCH3 at the 3-position and OH, OCH3 at the 4-position of the distant phenyl ring, exhibited potent anticonvulsant activity in the maximal electroshock seizure (MES) test [].

N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide monohydrate

  • Compound Description: This compound, characterized by X-ray crystallography, is a benzothiazole derivative containing a 4-chloro substituent on the benzothiazole ring and a 3-methylphenyl acetamide substituent at the 2-position []. The crystal structure reveals key structural features, including the dihedral angle between the benzothiazole and methylphenyl rings, and highlights intermolecular interactions contributing to crystal packing [].

2-(1,3-Benzothiazol-2-ylthio)-N-(6-substituted 1,3-Benzothiazol-2-yl)acetamide

  • Compound Description: This series of compounds features two benzothiazole moieties linked by a thioacetamide bridge. One benzothiazole ring bears various substituents at the 6-position, while the other remains unsubstituted []. This structure allows for investigating the impact of different substituents on biological activity, including potential antimicrobial effects.

2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide

  • Compound Description: This compound, structurally characterized by X-ray crystallography, features a 6-methoxy benzothiazole ring linked to an adamantyl group through an acetamide bridge []. The crystal structure reveals the adamantyl substituent occupies a gauche conformation relative to the acetamide moiety [], offering insights into its conformational preferences.

1-(6-Chloro-1,3-benzothiazol-2-yl)-2-[1-(4-methoxyphenyl)ethylidene]hydrazine

  • Compound Description: This compound contains a 6-chloro benzothiazole ring linked to a 4-methoxyphenyl group through a hydrazone bridge []. X-ray crystallography reveals the dihedral angle between the benzothiazole and benzene rings, providing structural information about the molecule's conformation [].

1-(6-Chloro-1,3-benzothiazol-2-yl)hydrazine

  • Compound Description: This simple benzothiazole derivative, structurally characterized by X-ray crystallography, features a hydrazine group directly attached to the 6-chloro benzothiazole ring []. The crystal structure reveals the dihedral angle between the benzothiazole ring system and the hydrazine group, highlighting its conformational preferences [].

1-(5-Chloro-6-fluoro-1,3-benzothiazol-2-yl)hydrazine

  • Compound Description: This compound, structurally characterized by X-ray crystallography, contains a hydrazine group directly attached to the 5-chloro-6-fluoro benzothiazole ring []. The crystal structure reveals intermolecular hydrogen bonding patterns contributing to its crystal packing [].

2-(5-Chloro-1,3-benzothiazol-2-yl)-4-methoxyphenol

  • Compound Description: This compound, structurally characterized by X-ray crystallography, contains a 5-chloro benzothiazole ring linked to a 4-methoxyphenol group []. The near planarity of the benzothiazole and benzene rings, stabilized by an intramolecular hydrogen bond, is highlighted in its crystal structure [].

2-Anilino-4-(1,3-benzothiazol-2-yl)-5-(4-chlorobenzoyl)thiophene-3-carbonitrile

  • Compound Description: This compound features a 1,3-benzothiazole ring linked to a thiophene ring, which is further substituted with an aniline, a 4-chlorobenzoyl group, and a nitrile group []. The crystal structure reveals the spatial arrangement of the different rings and highlights intermolecular interactions contributing to its crystal packing [].

N-[4-(4-chlorophenyl)-6-(3,4- dimethylphenyl)pyrimidin-2-yl]-4-(2,6-diphenyl-4-thioxo-2H-1,3,5-oxadiazin-3(4H)-yl)benzenesulfonamide

  • Compound Description: This compound is a complex molecule containing a pyrimidine ring linked to a sulfonamide group and a 1,3,5-oxadiazine ring []. The synthesis of this compound involved multiple steps and aimed to explore the biological activity of molecules with this complex structure.

6-chloro-N-[3,4-disubstituted-1,3-thiazol-2(3H)-ylidene]-1,3-benzothiazol-2-amine

  • Compound Description: This series of compounds, designed using molecular docking studies, consist of a 6-chlorobenzothiazole ring linked to a 3,4-disubstituted thiazole ring []. They exhibited promising anticancer activity against various colon cancer cell lines, suggesting their potential as lead compounds for developing new anticancer agents [].
  • Compound Description: These two series of compounds, containing complex structures with multiple heterocyclic rings and various substituents, were synthesized and characterized for their potential biological activities []. The synthesis involved multiple steps and aimed to incorporate diverse functional groups to modulate their pharmacological profiles.
  • Compound Description: These three compounds, synthesized using microwave-assisted methods, belong to a series of 1,3-benzothiazol-2(3H)-one derivatives evaluated for their antinociceptive activity []. They exhibited significant antinociceptive effects in various pain models, suggesting their potential as analgesics [].

N-(3,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide (Epirimil)

  • Compound Description: This compound, synthesized and characterized using spectroscopic techniques, was evaluated for its anticonvulsant activity in various animal models []. Epirimil exhibited potent anticonvulsant effects and showed low toxicity, suggesting its potential as a therapeutic agent for epilepsy [].

1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (DIQ)

  • Compound Description: This compound, synthesized and evaluated in silico, is a 3,4-dihydroisoquinoline derivative with a 2-chlorophenyl substituent and two methoxy groups []. In silico simulations suggested potential biological activity for DIQ, warranting further investigation into its pharmacological properties [].

(S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl] acetamide (apremilast)

  • Compound Description: Apremilast, a potent and orally active phosphodiesterase 4 (PDE4) and tumor necrosis factor-alpha inhibitor, features a sulfone group and a phthalimide moiety in its structure []. It represents a successful example of a drug developed through the optimization of structure-activity relationships, starting from initial PDE4 inhibitors [].

2‐(1,3‐Dioxo‐4,5,6,7‐tetra­hydro‐1H‐isoindol‐2‐yl)‐N‐[7‐fluoro‐3‐oxo‐4‐(prop‐2‐yn­yl)‐3,4‐dihydro‐2H‐benzoxazin‐6‐yl]acetamide monohydrate

  • Compound Description: This compound, featuring a benzoxazine ring linked to a tetrahydroisoindole moiety through an acetamide bridge, has been structurally characterized by X-ray crystallography []. The crystal structure provides insights into its conformational preferences and intermolecular interactions [].

2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4‐c]pyridines

  • Compound Description: These compounds contain a piperazine ring linked to a thiazole ring through an acetamide bridge, with cyclopenta[c]pyridine or pyrano[3,4‐c]pyridine moieties []. Several compounds in this series exhibit potent antimicrobial activity, particularly against Gram-positive bacteria and fungi [].

N-benzothiazol-2-yl benzamide derivatives

  • Compound Description: These derivatives, designed as potential allosteric activators of human glucokinase (GK), feature a benzothiazole ring linked to a benzamide moiety [].

2-chloro-N-(1-(3,4-dimethoxyphenyl) propan-2-yl)-2-phenylacetamide (IQP)

  • Compound Description: This compound, designed based on its structural similarity to papaverine, was studied for its effects on smooth muscle activity []. IQP exhibited muscle relaxant properties, likely through blocking calcium influx and activating a cAMP-dependent signaling pathway [].

Properties

Product Name

N-(6-chloro-1,3-benzothiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide

Molecular Formula

C17H15ClN2O3S

Molecular Weight

362.8 g/mol

InChI

InChI=1S/C17H15ClN2O3S/c1-22-13-6-3-10(7-14(13)23-2)8-16(21)20-17-19-12-5-4-11(18)9-15(12)24-17/h3-7,9H,8H2,1-2H3,(H,19,20,21)

InChI Key

NEEPFHSNLHRHSL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2=NC3=C(S2)C=C(C=C3)Cl)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.